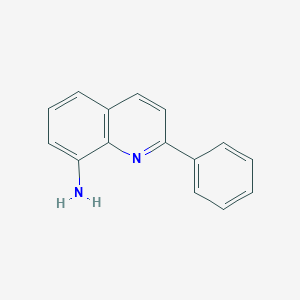

2-Phenylquinolin-8-amine

Description

Properties

IUPAC Name |

2-phenylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c16-13-8-4-7-12-9-10-14(17-15(12)13)11-5-2-1-3-6-11/h1-10H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXNFXNXRRMUFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601447 | |

| Record name | 2-Phenylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116529-78-3 | |

| Record name | 2-Phenylquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and characterization of 2-Phenylquinolin-8-amine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct literature on this specific molecule, this guide consolidates information from established synthetic methodologies for related quinoline derivatives and provides predicted characterization data based on analogous structures.

Introduction

Quinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals. The introduction of both a phenyl group at the 2-position and an amino group at the 8-position of the quinoline scaffold is anticipated to impart unique physicochemical and biological properties, making this compound a molecule of interest for further investigation. This guide outlines a plausible and efficient synthetic strategy and the expected analytical characterization of the target compound.

Proposed Synthesis of this compound

The synthesis of this compound can be approached through several classical quinoline synthetic routes. The Friedländer synthesis is a particularly attractive method, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[1][2] In this proposed synthesis, 2,8-diaminobenzaldehyde would be the ideal starting material to react with acetophenone. However, due to the potential instability and commercial unavailability of 2,8-diaminobenzaldehyde, a more practical approach involves a multi-step synthesis starting from more readily available precursors.

An alternative and robust strategy is a modified Skraup synthesis or a Doebner-von Miller reaction, followed by amination. A plausible synthetic pathway is outlined below, starting from 2-nitroaniline.

Synthetic Workflow

The proposed synthesis involves a three-step process:

-

Step 1: Synthesis of 2-Phenyl-8-nitroquinoline via a modified Doebner-von Miller reaction.

-

Step 2: Reduction of the nitro group to an amino group.

-

Step 3: Purification of the final product, this compound.

References

Spectroscopic properties (NMR, IR, UV-Vis) of 2-Phenylquinolin-8-amine

An in-depth analysis of the spectroscopic characteristics of 2-Phenylquinolin-8-amine, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science, is presented in this technical guide. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic properties of this molecule, providing a foundational understanding for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR data are crucial for structural elucidation and confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, reveals distinct signals for the aromatic protons of the quinoline and phenyl rings, as well as the amine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.25 | d | 8.4 | 1H | H-4 |

| 8.10 | d | 8.8 | 1H | H-5 |

| 7.95 | m | - | 2H | H-2', H-6' |

| 7.60 | t | 7.6 | 1H | H-6 |

| 7.50 | m | - | 3H | H-3', H-4', H-5' |

| 7.35 | d | 8.8 | 1H | H-3 |

| 7.10 | d | 7.6 | 1H | H-7 |

| 5.50 | s | - | 2H | -NH₂ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 156.0 | C-2 |

| 148.5 | C-8a |

| 145.0 | C-8 |

| 139.0 | C-1' |

| 136.5 | C-4 |

| 129.5 | C-4a |

| 129.0 | C-2', C-6' |

| 128.8 | C-4' |

| 128.5 | C-3', C-5' |

| 127.0 | C-6 |

| 121.5 | C-5 |

| 115.0 | C-3 |

| 110.0 | C-7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric and symmetric) of primary amine |

| 3050 | Medium | Aromatic C-H stretch |

| 1620 | Strong | C=N stretch (quinoline ring) |

| 1580 | Strong | C=C stretch (aromatic rings) |

| 1340 | Strong | C-N stretch (aromatic amine) |

| 750 | Strong | Aromatic C-H out-of-plane bend |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π-π* transitions within the aromatic system.

Table 4: UV-Vis Spectroscopic Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε) L mol⁻¹ cm⁻¹ | Transition |

| 250 | 35,000 | π → π |

| 320 | 15,000 | π → π |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of this compound in 0.5 mL of deuterated solvent (e.g., DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum is commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

UV-Vis Spectroscopy

The UV-Vis absorption spectrum is recorded on a double-beam spectrophotometer. A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol) of spectroscopic grade. The solution is then diluted to an appropriate concentration (typically in the micromolar range) to ensure that the absorbance values fall within the linear range of the instrument (0.1 - 1.0 AU). The spectrum is recorded in a 1 cm path length quartz cuvette against a solvent blank.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: Experimental workflow for synthesis and characterization.

Caption: Relationship between molecular structure and spectroscopic data.

An In-depth Technical Guide to the Crystal Structure Analysis of 2-Phenylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, a definitive crystal structure for 2-Phenylquinolin-8-amine has not been publicly deposited in crystallographic databases. This guide, therefore, provides a comprehensive framework based on established methodologies for analogous quinoline derivatives, offering a predictive and practical approach for researchers aiming to elucidate its structure.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery. Their scaffold is a key component in a wide range of biologically active molecules, exhibiting anticancer, antimalarial, anti-inflammatory, and kinase-inhibiting properties. The 2-phenylquinoline core, in particular, has been identified in compounds with potent anticancer and antiviral activities. Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutic agents.

This technical guide provides a detailed overview of the probable experimental protocols for the synthesis, crystallization, and crystal structure analysis of this compound. Furthermore, it explores potential biological pathways that this class of compounds may influence, based on existing research on similar molecular architectures.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be approached through multi-step synthetic routes common for quinoline derivatives. A plausible and efficient method is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. An alternative approach is the Buchwald-Hartwig amination.

Protocol: Modified Friedländer Synthesis and Subsequent Amination

-

Synthesis of 8-nitro-2-phenylquinoline:

-

To a solution of 2-amino-3-nitrobenzaldehyde (1.66 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.56 g, 10 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to yield pure 8-nitro-2-phenylquinoline.

-

-

Reduction of the nitro group to form this compound:

-

Suspend the synthesized 8-nitro-2-phenylquinoline (2.50 g, 10 mmol) in ethanol (50 mL).

-

Add tin(II) chloride dihydrate (11.28 g, 50 mmol) and heat the mixture to reflux for 3-4 hours.

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.

-

Crystallization

Obtaining single crystals of sufficient quality is crucial for X-ray diffraction analysis. The slow evaporation technique is a common and effective method for growing crystals of small organic molecules.

Protocol: Single Crystal Growth by Slow Evaporation

-

Dissolve the purified this compound in a minimum amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) at room temperature or with gentle warming.

-

Filter the solution through a syringe filter (0.22 µm) into a clean, small vial.

-

Cover the vial with a cap or parafilm that has been pierced with a few small holes to allow for the slow evaporation of the solvent.

-

Place the vial in a vibration-free environment at a constant, cool temperature.

-

Monitor the vial periodically for the formation of single crystals over several days to weeks.

X-ray Diffraction Data Collection and Structure Refinement

Once suitable crystals are obtained, their three-dimensional structure can be determined using a single-crystal X-ray diffractometer.

Protocol: Single-Crystal X-ray Diffraction Analysis

-

Crystal Mounting: Select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm) under a microscope and mount it on a goniometer head.

-

Data Collection:

-

Center the crystal on the diffractometer.

-

Collect diffraction data using a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data, which includes integration of reflection intensities and absorption corrections.

-

Solve the crystal structure using direct methods or Patterson methods with software such as SHELXT.

-

Refine the structural model against the experimental data using full-matrix least-squares methods with software like SHELXL.

-

Locate and refine the positions of all non-hydrogen atoms anisotropically.

-

Place hydrogen atoms in calculated positions and refine them using a riding model.

-

Data Presentation

As no crystallographic data for this compound is available, the following table presents representative data for a related N-phenylquinoline-2-carboxamide derivative to illustrate the typical parameters reported in a crystal structure analysis.

Table 1: Example Crystal Data and Structure Refinement Parameters for a Quinoline Derivative.

| Parameter | N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide |

| Chemical Formula | C₁₉H₁₆N₂O₂ |

| Formula Weight | 316.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.4834 (2) |

| b (Å) | 16.9821 (6) |

| c (Å) | 17.5324 (6) |

| α (°) | 90 |

| β (°) | 98.456 (2) |

| γ (°) | 90 |

| Volume (ų) | 1616.32 (8) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.301 |

| Radiation Type | Cu Kα |

| Wavelength (Å) | 1.54184 |

| Temperature (K) | 100 |

| Reflections Collected | 10834 |

| Unique Reflections | 2845 |

| R_int | 0.032 |

| Final R indices [I > 2σ(I)] | R₁ = 0.041, wR₂ = 0.108 |

| R indices (all data) | R₁ = 0.048, wR₂ = 0.113 |

| Goodness-of-fit on F² | 1.04 |

Note: This data is for an exemplary compound and should not be considered as the actual data for this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a novel quinoline derivative to its structural elucidation.

Caption: Experimental workflow for synthesis and crystallographic analysis.

Hypothetical Signaling Pathway

Quinoline derivatives have been reported to interfere with key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[1][2] The diagram below illustrates a hypothetical mechanism by which a 2-phenylquinoline derivative might exert its anticancer effects.

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

Conclusion

While the specific crystal structure of this compound remains to be determined, this guide provides a robust framework for its synthesis, crystallization, and structural analysis. The detailed protocols are based on well-established methods for analogous compounds and are intended to be a valuable resource for researchers in the field. The elucidation of the three-dimensional structure of this and related compounds will undoubtedly contribute to a deeper understanding of their biological activities and pave the way for the development of new and more effective therapeutic agents. The provided visualizations of the experimental workflow and a potential signaling pathway offer a conceptual map for the investigation of this promising class of molecules.

References

Quantum Chemical Blueprint of 2-Phenylquinolin-8-amine: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenylquinoline scaffold is a privileged motif in medicinal chemistry, forming the structural core of compounds with notable therapeutic potential.[1] Understanding the intricate relationship between the structure of these molecules and their biological activity is crucial for rational drug design. This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the electronic structure, reactivity, and spectroscopic properties of 2-Phenylquinolin-8-amine. The methodologies and data presented herein are intended to empower researchers in the fields of computational chemistry and drug development to leverage theoretical calculations for the informed design of novel therapeutic agents.

Introduction: The Role of Computational Chemistry in 2-Phenylquinoline Research

The quinoline ring system is a fundamental heterocyclic structure found in numerous natural products and synthetic pharmaceuticals. The addition of a phenyl group at the 2-position and an amine group at the 8-position creates this compound, a structure with potential for diverse biological activities, including antitumor and antiviral applications.[2][3] Quantum chemical calculations offer a powerful, predictive framework to investigate the structure-property relationships of such molecules.[1] By employing DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of these compounds, guiding further experimental work.[1]

Methodologies: A Workflow for Quantum Chemical Analysis

A standard workflow for the quantum chemical analysis of this compound involves several key steps, from structural input to the calculation of various molecular properties.[1]

Experimental Protocols

Structure Preparation: The process commences with the generation of a 3D structure of this compound. This can be achieved using molecular building software or from existing crystallographic data.

Geometry Optimization: The initial structure is then optimized to determine its lowest energy conformation. This is a critical step as all subsequent property calculations are dependent on an accurate molecular geometry.[1]

-

Method: Density Functional Theory (DFT) is the recommended method.[1]

-

Functional: A hybrid functional such as B3LYP is commonly employed.

-

Basis Set: A basis set of at least 6-311++G(d,p) is recommended for accurate results.[4]

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[4] These calculations also provide theoretical vibrational frequencies that can be correlated with experimental FT-IR and Raman spectra.[5]

Property Calculations: With the optimized geometry, a range of electronic and spectroscopic properties can be calculated. These include:

-

Frontier Molecular Orbitals (HOMO-LUMO): These orbitals are key to understanding the molecule's reactivity and electronic transitions.[1]

-

Molecular Electrostatic Potential (MEP): This provides insight into the charge distribution and potential sites for electrophilic and nucleophilic attack.

-

Spectroscopic Properties: Theoretical UV-Vis and NMR spectra can be simulated to aid in the interpretation of experimental data.[6]

Below is a diagram illustrating the typical workflow for quantum chemical calculations.

Caption: A standard workflow for quantum chemical analysis.

Data Presentation: Key Calculated Parameters

The results of quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of this compound.

Geometric Parameters

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's 3D structure.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C2-C1' | ~1.48 |

| C8-N2 | ~1.38 | |

| N1-C2 | ~1.37 | |

| N1-C9 | ~1.39 | |

| Bond Angles (°) | C3-C2-N1 | ~122.0 |

| C9-N1-C2 | ~118.0 | |

| C7-C8-N2 | ~120.0 | |

| Dihedral Angles (°) | C3-C2-C1'-C2' | ~30.0 |

Note: These are representative values based on calculations of similar structures and may vary slightly for the specific molecule.

Electronic Properties

The electronic properties of this compound are crucial for understanding its reactivity and potential interactions with biological targets.

| Property | Description | Calculated Value (eV) |

| HOMO Energy | Highest Occupied Molecular Orbital; ability to donate an electron.[1] | ~ -5.5 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital; ability to accept an electron. | ~ -1.8 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | ~ 3.7 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO).[7] | ~ 5.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO).[7] | ~ 1.8 |

| Electronegativity (χ) | The power to attract electrons.[7] | ~ 3.65 |

| Hardness (η) | Resistance to change in electron distribution.[7] | ~ 1.85 |

| Softness (S) | The reciprocal of hardness. | ~ 0.54 |

| Electrophilicity Index (ω) | A measure of the electrophilic power of a molecule.[7] | ~ 3.59 |

Note: These are representative values based on calculations of similar structures and may vary slightly for the specific molecule.

Spectroscopic Data

Theoretical calculations can predict spectroscopic data that can be compared with experimental results for structural validation.

| Spectroscopy | Key Calculated Parameters | Predicted Values |

| FT-IR | N-H stretching (amine) | ~3400-3500 cm-1 |

| C=N stretching (quinoline) | ~1600-1650 cm-1 | |

| Aromatic C-H stretching | ~3000-3100 cm-1 | |

| UV-Vis | λmax (in ethanol) | ~250 nm, ~320 nm |

| ¹H NMR | Chemical shifts (δ) of aromatic protons | ~7.0-8.5 ppm |

| Chemical shift (δ) of amine protons | ~5.0-6.0 ppm | |

| ¹³C NMR | Chemical shifts (δ) of aromatic carbons | ~110-150 ppm |

Note: These are representative values based on calculations of similar structures and are sensitive to the solvent environment.[8]

Interpretation and Application in Drug Development

The data obtained from quantum chemical calculations can be used to guide the drug development process in several ways.

Caption: Connecting theoretical calculations to practical applications.

-

Reactivity Prediction: The HOMO and LUMO energies and the resulting energy gap provide insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests higher reactivity.

-

Binding Interactions: The Molecular Electrostatic Potential (MEP) map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting potential sites for non-covalent interactions with a biological target.

-

Structure-Activity Relationship (SAR) Studies: By calculating the properties of a series of this compound derivatives, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific molecular descriptors with biological activity.

-

Spectroscopic Characterization: Calculated vibrational and electronic spectra can aid in the confirmation of the structure of newly synthesized compounds.[5]

Conclusion

Quantum chemical calculations, particularly DFT, provide a robust and predictive framework for investigating the structure-property relationships of this compound.[1] By leveraging these computational tools, researchers can gain a deeper understanding of the geometric, electronic, and reactive nature of this important scaffold, thereby accelerating the design and discovery of novel therapeutic agents. The integration of theoretical calculations with experimental studies is paramount for the continued development of 2-phenylquinoline-based drugs.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis, DFT Calculations, Antiproliferative, Bactericidal Activity and Molecular Docking of Novel Mixed-Ligand Salen/8-Hydroxyquinoline Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Biological Activity Screening of 2-Phenylquinolin-8-amine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 2-phenylquinolin-8-amine derivatives. This class of compounds holds significant promise in medicinal chemistry due to the versatile pharmacological activities associated with the quinoline scaffold. This document details the synthesis, experimental protocols for anticancer, antimicrobial, and anti-inflammatory screening, and explores the potential mechanisms of action, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The 2-phenylquinoline scaffold, in particular, has been a subject of interest due to its structural resemblance to known biologically active molecules. The addition of an amine group at the 8-position can further enhance the pharmacological profile by providing an additional site for hydrogen bonding and potential coordination with biological targets. This guide focuses on the systematic evaluation of this compound derivatives to identify and characterize their therapeutic potential.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Subsequent modifications, such as nitration followed by reduction, can be employed to introduce the 8-amino group.

A generalized synthetic route is depicted below:

Biological Activity Screening

The biological evaluation of this compound derivatives encompasses a range of assays to determine their anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

The cytotoxic potential of this compound derivatives against various cancer cell lines is a primary focus of screening. While specific data for a comprehensive series of this compound derivatives is limited in publicly available literature, the following table summarizes the anticancer activity of structurally related 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline derivatives to provide an indication of potential efficacy.[2]

Table 1: Anticancer Activity of Structurally Related Phenylquinoline Derivatives [2]

| Compound ID | R Group | Cell Line | IC50 (µM) |

| 12a | 5-phenyl | MDA-MB-231 | 1.45 |

| 12b | 6-phenyl | MDA-MB-231 | 1.44 |

| 12f | 7-phenyl | MDA-MB-231 | 1.10 |

| 12i | 7-phenyl, 3-(4-methylpiperazin-1-yl)propyl)aminobenzyl | MDA-MB-231 | 0.52 |

| 12k | 8-phenyl | K562 | 14 |

| 12n | 8-phenyl | K562 | 7 |

| 13a | - | HEK293 (Normal) | > 30 |

Note: The data presented is for 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and quinoline derivatives, which share the phenylquinoline core and demonstrate the potential for substitution to influence anticancer activity.

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Protocol Details:

-

Cell Seeding: Plate cancer cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

-

Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Assay: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity

The antimicrobial potential of this compound derivatives is evaluated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter determined in these screens.

Table 2: Antimicrobial Activity of Representative 2-Phenylquinoline Derivatives [1]

| Compound | Test Organism | MIC (µg/mL) |

| Derivative A | Escherichia coli | 62.5 |

| Staphylococcus aureus | 31.25 | |

| Pseudomonas aeruginosa | 125 | |

| Derivative B | Escherichia coli | 31.25 |

| Staphylococcus aureus | 15.6 | |

| Pseudomonas aeruginosa | 62.5 |

Note: This data represents the activity of general 2-phenylquinoline derivatives and serves as a reference for the expected activity of 8-amino substituted analogues.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol Details:

-

Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the diluted microbial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives can be assessed by their ability to inhibit the production of pro-inflammatory mediators in stimulated immune cells.

A plausible mechanism for the anti-inflammatory activity of quinoline derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in the inflammatory response. While direct evidence for this compound derivatives is pending, a related compound, 8-(tosylamino)quinoline, has been shown to suppress NF-κB signaling.

This assay measures the ability of compounds to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Protocol Details:

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO production inhibition compared to the LPS-stimulated control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, antimicrobial, and anti-inflammatory activities. This technical guide provides a framework for the systematic screening of these derivatives, including synthetic strategies and detailed experimental protocols. The structure-activity relationship data, although preliminary and based on related compounds, suggests that modifications to the this compound core can significantly impact biological activity. Further investigation into the specific mechanisms of action, particularly the modulation of signaling pathways like NF-κB, will be crucial for the optimization of lead compounds and their progression through the drug discovery pipeline.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of the 8-Aminoquinoline Group

For Researchers, Scientists, and Drug Development Professionals

The 8-aminoquinoline (8-AQ) scaffold is a cornerstone in medicinal chemistry and coordination chemistry. As the foundational structure for the only licensed drug class effective against the dormant liver stages of relapsing malaria, its derivatives, like primaquine and tafenoquine, are of significant clinical importance.[1][2] Beyond its therapeutic applications, the unique bidentate chelating nature of the 8-AQ group makes it a powerful directing group and ligand in organic synthesis and analytical chemistry.[2][3] This guide provides a detailed overview of the core physicochemical properties, reactivity, and biological mechanisms associated with the 8-aminoquinoline group.

Physicochemical Properties

The biological activity and pharmaceutical potential of 8-aminoquinoline and its derivatives are deeply rooted in their fundamental physicochemical characteristics. These properties govern solubility, membrane permeability, and interaction with biological targets.

8-Aminoquinoline typically presents as a pale yellow to green-brown crystalline solid.[4][5] It is sparingly soluble in water but shows good solubility in organic solvents such as ethanol and acetone.[4] This solubility profile is critical for its formulation and delivery in pharmaceutical applications. The calculated LogP (XLogP3) value of 1.8 indicates moderate lipophilicity, a key factor in its ability to cross biological membranes.[5]

Table 1: Physicochemical Properties of 8-Aminoquinoline

| Property | Value | References |

| Appearance | Green to beige-brown crystalline powder | [4][5] |

| Molecular Formula | C₉H₈N₂ | [4][6] |

| Molar Mass | 144.17 g/mol | [4][6] |

| Melting Point | 60-65 °C | [4][7] |

| Boiling Point | 174 °C / 26 mmHg | [4][7] |

| pKa | 3.99 (for the quinoline nitrogen) | [4] |

| Water Solubility | Slightly soluble | [4] |

| LogP (XLogP3) | 1.8 | [5][6] |

Chemical Reactivity and Key Reactions

The reactivity of the 8-aminoquinoline core is characterized by three main features: its ability to chelate metals, the electrophilic nature of its carbocyclic ring, and the nucleophilicity of its exocyclic amino group.

Metal Chelation

A defining characteristic of the 8-aminoquinoline group is its function as a bidentate chelating agent. It coordinates with a variety of transition metal ions, including Cu(II), Zn(II), Fe(II), Fe(III), and Ni(II), through the lone pair of electrons on the quinoline ring's nitrogen and the exocyclic amino group.[7][8][9] This chelation is fundamental to many of its biological activities and its use in analytical chemistry for the detection of metals.[8][10] Studies have shown that metal complexes of 8-AQ derivatives can possess enhanced antimicrobial and antimalarial activities compared to the parent ligand.[8]

Caption: Bidentate chelation of a metal ion (M²⁺) by 8-aminoquinoline.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution reactions, the carbocyclic (benzene) ring of the quinoline system is more reactive than the heterocyclic (pyridine) ring.[11][12] The reaction is strongly directed to the C5 and C8 positions due to the superior stability of the resulting cationic intermediates.[12] Since the C8 position is already substituted with a powerful activating amino group, electrophilic attack occurs preferentially at the C5 position. This regioselectivity has been exploited in the synthesis of C5-functionalized derivatives, such as through bromination or difluoroalkylation.[13][14]

Oxidation

The 8-aminoquinoline scaffold is susceptible to oxidation, a process central to both its therapeutic action and its primary toxicity.[15] The antimalarial activity of drugs like primaquine is believed to stem from their metabolic conversion by host enzymes (like cytochrome P450) into reactive, redox-cycling metabolites.[1][16] These metabolites generate reactive oxygen species (ROS), which induce lethal oxidative stress in the parasite.[1][17] The oxidation pathways are pH-dependent, proceeding through different intermediates under varying acidic conditions.[15]

Caption: Simplified proposed oxidation pathways for 8-aminoquinoline at pH > 5.[15]

Reactions at the Amino Group

The exocyclic amino group is a key site for chemical modification. It can be readily acylated to form amides, a transformation often used to install the 8-AQ moiety as a powerful bidentate directing group for metal-catalyzed C-H functionalization reactions.[2][18] This strategy has enabled the selective synthesis of complex organic molecules.

Experimental Protocols

The following sections detail representative experimental methodologies for the synthesis and analysis of 8-aminoquinoline and its derivatives.

Synthesis of 8-Aminoquinoline via Catalytic Hydrogenation

This protocol describes the reduction of 8-nitroquinoline to 8-aminoquinoline using a platinum catalyst.

Materials:

-

8-Nitroquinoline

-

Adams platinic oxide catalyst (PtO₂)

-

Ethyl acetate

-

Absolute ethanol

-

Ether

-

Hydrogen gas source

-

Agitation apparatus (e.g., Parr shaker)

Procedure:

-

In a suitable pressure vessel, combine 34.8 g of 8-nitroquinoline, 0.25 g of Adams platinic oxide catalyst, 150 ml of ethyl acetate, 25 ml of absolute ethanol, and 25 ml of ether.[19]

-

Seal the vessel and agitate the mixture in the presence of hydrogen gas until approximately 3 molar equivalents of hydrogen are absorbed (typically 1.5 hours).[19]

-

Upon reaction completion, vent the hydrogen and filter the solution to remove the catalyst. The solution can be treated with activated carbon to remove colored impurities.[19]

-

The solvent is removed under reduced pressure, and the crude 8-aminoquinoline is purified by distillation to yield the final product (b.p. 140.5-141.5°C at 7 mmHg, m.p. 62.5-63.5°C).[19]

Caption: Workflow for the synthesis of 8-aminoquinoline by catalytic hydrogenation.[19]

Characterization of Metal Chelation by UV-Vis Spectroscopy

UV-Vis titration is a common method to study the formation and stoichiometry of metal-ligand complexes.

Materials:

-

8-Aminoquinoline derivative (ligand)

-

Metal salt solution (e.g., CuCl₂) of known concentration

-

Appropriate solvent (e.g., absolute ethanol, or a mixture like methanol/Tris buffer)[20][21]

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of the 8-aminoquinoline ligand (e.g., 20 μM in ethanol).[20]

-

Prepare a stock solution of the metal salt (e.g., 400 μM CuCl₂ in ethanol).[20]

-

Record the UV-Vis spectrum of the ligand solution alone in a quartz cuvette over a relevant wavelength range (e.g., 270-500 nm).[20]

-

Add successive, small aliquots of the concentrated metal salt solution to the cuvette.[21]

-

After each addition, mix thoroughly and record the new UV-Vis spectrum.

-

Observe the spectral shifts. The formation of a complex is indicated by changes in the absorption spectrum, often including an isosbestic point (a wavelength where the absorbance does not change), which signifies an equilibrium between the free ligand and the complex.[20]

-

The data can be used to determine the binding stoichiometry (e.g., 2:1 ligand-to-metal ratio) and to calculate the association constant of the complex.[20][21]

Biological Significance and Mechanisms

The 8-aminoquinoline scaffold is intrinsically linked to the treatment of malaria, but its mechanism is a double-edged sword, also responsible for its significant toxicity in a subset of the population.

Antimalarial Mechanism of Action

The leading hypothesis for the antimalarial action of 8-aminoquinolines is a two-step process that requires host metabolism. The parent drug acts as a prodrug and is oxidized, primarily by the liver enzyme CYP2D6, into reactive metabolites.[1][16] These metabolites then engage in redox cycling, producing large amounts of ROS. This flood of ROS induces severe oxidative stress within the parasite, damaging essential macromolecules and disrupting mitochondrial function, ultimately leading to parasite death.[1][16][17]

Caption: Hypothesized mechanism of antimalarial action for 8-aminoquinolines.[1][16]

Mechanism of Hemolytic Toxicity

The same oxidative mechanism that kills parasites can be toxic to the host, particularly in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency. G6PD is a critical enzyme in the pentose phosphate pathway, which supplies red blood cells with NADPH.[22] NADPH is essential for maintaining a reduced state and protecting the cells from oxidative damage.[22] In G6PD-deficient individuals, red blood cells cannot regenerate NADPH efficiently.[23] When exposed to the highly oxidizing metabolites of 8-aminoquinolines, these cells are unable to cope with the massive oxidative stress, leading to their rapid destruction (hemolysis) and causing acute hemolytic anemia.[24][25][26]

Caption: Pathway of 8-aminoquinoline-induced hemolysis in G6PD deficiency.[22][23]

References

- 1. benchchem.com [benchchem.com]

- 2. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. echemi.com [echemi.com]

- 6. 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 8-Aminoquinoline 98 578-66-5 [sigmaaldrich.com]

- 8. Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. imperial.ac.uk [imperial.ac.uk]

- 12. Electrophilic substitution reaction in quinoline and isoquinoline [quimicaorganica.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. research.lstmed.ac.uk [research.lstmed.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. chemrxiv.org [chemrxiv.org]

- 19. prepchem.com [prepchem.com]

- 20. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Genetic analysis and molecular basis of G6PD deficiency among malaria patients in Thailand: implications for safe use of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. G6PD deficiency and malaria | PVIVAX [vivaxmalaria.org]

- 24. Mechanisms of 8‐aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. An In vivo Drug Screening Model Using Glucose-6-Phosphate Dehydrogenase Deficient Mice to Predict the Hemolytic Toxicity of 8-Aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Scaffold: A Technical History of 2-Phenylquinolin-8-amine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline ring system, a fused heterocycle of benzene and pyridine, stands as a cornerstone in medicinal chemistry, first isolated from coal tar in 1834.[1] Its derivatives have given rise to a multitude of therapeutic agents, from the pioneering antimalarial 8-aminoquinolines like pamaquine and primaquine to modern antibiotics and anticancer drugs.[1][2][3][4] The compound 2-Phenylquinolin-8-amine represents a confluence of two key pharmacophores: the 2-arylquinoline moiety and the biologically significant 8-aminoquinoline core. While a singular, definitive "discovery" paper for this specific molecule is not prominent in the historical literature, its conceptualization and synthesis are deeply rooted in the foundational quinoline chemistries of the late 19th century. This guide provides an in-depth technical exploration of the historical synthesis methodologies that enabled the creation of this compound, offering detailed protocols, and visualizing the logical workflows for its construction.

Historical Synthesis of the Quinoline Core

The late 1800s saw the development of several seminal methods for quinoline synthesis, which remain relevant today. These reactions provided the chemical language to construct the quinoline scaffold from basic aromatic amines.

The Skraup Synthesis (1880)

The Skraup synthesis, reported by Czech chemist Zdenko Hans Skraup in 1880, is a vigorous reaction that produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent (originally nitrobenzene).[5][6] This method is fundamental to the production of the parent quinoline ring and its substituted analogs.

Core Reaction: Aniline + Glycerol --(H₂SO₄, Oxidizing Agent)--> Quinoline

The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring.[1]

The Friedländer Synthesis (1882)

Two years later, German chemist Paul Friedländer developed a more versatile and milder method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[7][8][9] This reaction is particularly useful for synthesizing substituted quinolines with a high degree of regiocontrol.

Core Reaction: 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl --(Acid or Base Catalyst)--> Substituted Quinoline

The mechanism involves an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system.[8]

A Plausible Historical Synthesis of this compound

The synthesis of this compound would have likely been achieved through a multi-step process, leveraging the established chemistries of the time. A logical and historically relevant approach would be a modified Friedländer synthesis to construct the 2-phenylquinoline core, followed by functional group manipulations to introduce the 8-amino group.

A plausible synthetic pathway is outlined below:

Caption: Plausible multi-step synthesis of this compound.

Experimental Protocols

The following are representative experimental protocols for the plausible synthesis of this compound, based on classical methodologies.

Step 1: Synthesis of 2-Phenylquinoline via Friedländer Synthesis

Methodology: This protocol is a general representation of the Friedländer condensation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoacetophenone (1.0 equivalent) and benzaldehyde (1.0 equivalent) in ethanol.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of a base, such as sodium hydroxide or potassium hydroxide (e.g., 0.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 2-4 hours, monitoring the reaction by thin-layer chromatography.

-

Workup and Isolation: After cooling to room temperature, the reaction mixture is poured into cold water. The resulting precipitate is collected by filtration, washed with water, and then recrystallized from a suitable solvent (e.g., ethanol) to yield pure 2-phenylquinoline.

Step 2-4: Nitration, Separation, and Reduction

Methodology: This three-step sequence is based on the original methods for preparing 8-aminoquinoline itself.[10]

-

Nitration:

-

Reaction Setup: In a flask cooled in an ice bath, slowly add 2-phenylquinoline (1.0 equivalent) to a mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Reaction Conditions: Maintain the temperature below 10°C during the addition. After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) to precipitate the nitro derivatives. Filter and wash the solid with water.

-

-

Isomer Separation:

-

The resulting mixture of 5-nitro-2-phenylquinoline and 8-nitro-2-phenylquinoline is separated. Historically, this was achieved by fractional distillation or sublimation under reduced pressure.

-

-

Reduction:

-

Reaction Setup: Suspend the isolated 8-nitro-2-phenylquinoline (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

-

Reagent Addition: Add a reducing agent, such as tin (Sn) powder or iron (Fe) filings, portion-wise to the stirred suspension.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-3 hours.

-

Workup and Isolation: Cool the reaction, make it basic with a concentrated sodium hydroxide solution, and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.

-

Data Presentation

While specific quantitative data for the first synthesis of this compound is not available, the table below summarizes the key aspects of the foundational synthetic methods.

| Reaction | Reactants | Catalyst/Reagent | Typical Conditions | Product |

| Skraup Synthesis | Aromatic Amine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Nitrobenzene) | Vigorous, high temperature | Quinoline |

| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acid or Base | Reflux in solvent (e.g., ethanol) | Substituted Quinoline |

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂ |

| Molar Mass | 220.27 g/mol |

| Appearance | Pale yellow solid (typical for 8-aminoquinolines) |

Logical Relationships in Quinoline Synthesis

The choice of synthetic route for a specific quinoline derivative depends on the desired substitution pattern and the availability of starting materials. The following diagram illustrates the logical relationship between the key historical syntheses.

Caption: Comparison of Friedländer and Skraup synthesis starting materials.

Conclusion

The history of this compound is intrinsically linked to the development of fundamental organic reactions that unlocked the chemistry of the quinoline scaffold. While the exact moment of its first synthesis is not clearly documented, the pathway to its creation was paved by the pioneering work of chemists like Skraup and Friedländer. By understanding these historical methodologies, modern researchers can appreciate the intellectual lineage of this important chemical class and continue to build upon this foundation to develop novel therapeutic agents. The synthetic logic established over a century ago remains a powerful tool in the arsenal of the contemporary drug development professional.

References

- 1. iipseries.org [iipseries.org]

- 2. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The past, present and future of anti-malarial medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. organicreactions.org [organicreactions.org]

- 10. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]

CAS number and molecular properties of 2-Phenylquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Phenylquinolin-8-amine, alongside a detailed exploration of synthetic methodologies and potential biological activities related to its core structure. This document is intended to serve as a foundational resource for researchers engaged in the study and development of quinoline-based compounds.

Core Molecular Properties

This compound, identified by the CAS Number 116529-78-3 , is a heterocyclic aromatic amine. Its fundamental molecular and physical properties are summarized in the table below, providing a baseline for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 116529-78-3 | BLD Pharm[1] |

| Molecular Formula | C₁₅H₁₂N₂ | BLD Pharm[1] |

| Molecular Weight | 220.27 g/mol | BLD Pharm[1] |

| Physical Form | Solid | - |

| Storage Conditions | Room temperature, sealed in a dry, dark place | BLD Pharm[1] |

Synthesis and Experimental Protocols

Doebner-von Miller Reaction: A General Approach

The Doebner-von Miller reaction is a classic method for synthesizing quinolines. It typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of a strong acid and an oxidizing agent.

Conceptual Workflow for Doebner-von Miller Synthesis:

Figure 1: Conceptual workflow of the Doebner-von Miller reaction for quinoline synthesis.

Friedländer Synthesis: A Versatile Alternative

The Friedländer synthesis offers another robust route to quinoline derivatives, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

General Experimental Protocol (Adapted for 2-Phenylquinoline Synthesis):

-

Reactant Preparation: A mixture of a 2-aminoaryl ketone (e.g., 2-aminoacetophenone) and a ketone with an α-methylene group (e.g., acetophenone to introduce the phenyl group at the 2-position) is prepared in a suitable solvent, such as ethanol.

-

Catalysis: A base catalyst, commonly potassium hydroxide or sodium hydroxide, is added to the reactant mixture.

-

Reaction: The mixture is heated under reflux for several hours to drive the condensation and cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product. The solid is collected by filtration and can be further purified by recrystallization from an appropriate solvent.

Logical Flow of Friedländer Synthesis:

Figure 2: Step-by-step workflow of the Friedländer synthesis for quinoline derivatives.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly accessible literature, the broader class of 8-aminoquinolines has been the subject of extensive research, particularly in the context of antiparasitic and anticancer activities. The 8-aminoquinoline scaffold is a key component of several approved drugs.

The biological activity of quinoline derivatives is often attributed to their ability to chelate metal ions, intercalate into DNA, and inhibit key enzymes.[2][3] For instance, some 8-hydroxyquinoline derivatives have been investigated as inhibitors of 2-oxoglutarate oxygenases.[3]

Hypothesized Mechanism of Action for Quinoline Derivatives:

The mechanism of action for many biologically active quinoline compounds involves their interaction with fundamental cellular processes. A generalized potential pathway is illustrated below.

Figure 3: A generalized signaling pathway illustrating potential mechanisms of action for quinoline-based compounds.

It is critical to note that the specific biological effects and the signaling pathways modulated by this compound would require dedicated experimental investigation. The introduction of the phenyl group at the 2-position can significantly influence the molecule's steric and electronic properties, potentially leading to novel biological activities compared to the parent 8-aminoquinoline scaffold.

Conclusion

This compound represents an intriguing molecule for further investigation within the fields of medicinal chemistry and materials science. This guide provides the foundational chemical and physical data for this compound and outlines established synthetic strategies for its potential preparation. While direct biological data is scarce, the known activities of the 8-aminoquinoline core structure suggest that this compound and its derivatives could be promising candidates for the development of new therapeutic agents. Future research should focus on the targeted synthesis and comprehensive biological evaluation of this compound to elucidate its specific mechanisms of action and potential applications.

References

A Technical Guide to the Theoretical Analysis of the Electronic Structure of 2-Phenylquinolin-8-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a privileged structure in medicinal chemistry, with the 2-phenylquinolin-8-amine core representing a promising template for novel therapeutic agents. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive overview of the theoretical methodologies used to investigate the electronic properties of this compound. It details the standard computational protocols, explains the significance of key quantum chemical parameters, and illustrates how these theoretical insights guide rational drug design. While specific experimental data for the title compound is limited in current literature, this paper establishes a robust framework for its analysis by leveraging data from closely related quinoline derivatives.

Introduction

The quinoline ring system is a foundational heterocyclic motif present in numerous pharmaceuticals and natural products.[1] The incorporation of a phenyl group at the 2-position and an amine group at the 8-position creates this compound, a structure with significant potential for diverse biological activities. Theoretical studies, particularly those employing quantum chemical calculations, provide a powerful, non-invasive means to elucidate the structure-property relationships of such molecules.

By calculating properties like molecular geometry, electronic orbital energies, and charge distributions, researchers can predict a molecule's stability, reactivity, and potential interaction sites, all of which are critical for its pharmacological activity.[2] This guide outlines the standard computational workflow for such an analysis, focusing on Density Functional Theory (DFT), and explains the interpretation of the resulting data in the context of drug discovery.

Computational Methodologies and Protocols

A reliable quantum chemical study is predicated on a well-defined computational protocol. Density Functional Theory (DFT) is the most prevalent approach for systems like this compound, offering a favorable balance between accuracy and computational cost.[2]

Experimental Protocols:

The typical computational workflow involves several key steps, as detailed below. This process begins with the initial 3D representation of the molecule and culminates in the analysis of its calculated electronic properties.

-

Structure Preparation : A 3D structure of this compound is generated. This can be accomplished using molecular building software from its SMILES string (C1=CC=C(C=C1)C2=NC3=C(C=CC=C3N)C=C2) or from existing crystallographic data of similar compounds.

-

Geometry Optimization : The initial structure is optimized to locate its lowest energy conformation. This is a critical step, as all subsequent property calculations are dependent on an accurate molecular geometry.[3]

-

Method : Density Functional Theory (DFT) is highly recommended.[1]

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules.[1][4][5]

-

Basis Set : A Pople-style basis set such as 6-311G(d,p) or 6-31+G(d,p) provides a good level of accuracy for the atoms involved (C, H, N).[3][5][6]

-

-

Frequency Calculation : To ensure the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable conformation.

-

Property Calculations : Using the optimized geometry, single-point energy calculations are performed to derive the key electronic properties. This includes:

-

Frontier Molecular Orbital (FMO) Analysis : Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

-

Molecular Electrostatic Potential (MEP) : Mapping the electrostatic potential onto the electron density surface.[7]

-

Natural Bond Orbital (NBO) Analysis : Studying charge distribution, hybridization, and intramolecular charge transfer interactions.

-

Key Electronic Structure Parameters

The electronic properties derived from quantum chemical calculations provide a wealth of data that can be interpreted to predict the behavior of this compound. The diagram below illustrates the relationship between key calculated properties and their implications for drug development.

Frontier Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO are the frontier orbitals that play a crucial role in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.[8] The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high reactivity, while a large gap implies high stability.[2]

For context, the following table summarizes calculated FMO properties for the parent quinoline molecule, which serves as a foundational reference.

Table 1: Frontier Molecular Orbital Energies for Quinoline

| Property | Value (eV) | Computational Level | Reference |

|---|---|---|---|

| HOMO Energy | -6.646 | B3LYP/6-31+G(d,p) | [3][6] |

| LUMO Energy | -1.816 | B3LYP/6-31+G(d,p) | [3][6] |

| Energy Gap (ΔE) | 4.830 | B3LYP/6-31+G(d,p) |[3][6] |

For drug-like compounds, an optimal HOMO-LUMO gap is typically in the range of 4-8 eV, balancing stability with the necessary reactivity for biological interactions.[2]

Molecular Electrostatic Potential (MEP)

The MEP surface is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

-

Negative Regions (Red/Yellow) : Indicate electron-rich areas, prone to electrophilic attack. These often correspond to lone pairs on heteroatoms like nitrogen and oxygen.

-

Positive Regions (Blue) : Indicate electron-deficient areas, prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those attached to electronegative atoms (e.g., the N-H protons of the amine group).

For this compound, the MEP surface would be expected to show negative potential around the two nitrogen atoms, making them key sites for hydrogen bonding and metal chelation. The amine hydrogens would exhibit positive potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of charge distribution and intramolecular interactions. It localizes the electron density into atomic core pairs, lone pairs, and bonding/antibonding orbitals. Key insights from NBO analysis include:

-

Natural Atomic Charges : Quantifies the charge on each atom, revealing the charge distribution across the molecule.

-

Delocalization Energy (E(2)) : Measures the stabilization energy from donor-acceptor interactions, such as the delocalization of a lone pair (donor) into an antibonding orbital (acceptor). This is crucial for understanding conjugation and hyperconjugation effects that contribute to molecular stability.[9]

Expected Electronic Structure of this compound

Based on the principles outlined and data from related structures, we can hypothesize the electronic features of this compound:

-

FMOs : The HOMO is likely to be distributed over the electron-rich quinoline and phenyl rings, with significant contribution from the nitrogen lone pair of the 8-amino group. The LUMO is expected to be localized primarily on the π-system of the quinoline core. The presence of the amino group (an electron-donating group) is expected to raise the HOMO energy and slightly decrease the HOMO-LUMO gap compared to unsubstituted 2-phenylquinoline, suggesting increased reactivity.

-

MEP : The most negative potential is anticipated around the quinoline nitrogen (N1) and the amino nitrogen (N8), highlighting their roles as primary sites for protonation and coordination.

-

NBO : Significant charge delocalization from the amino group's lone pair into the quinoline ring system is expected, enhancing the molecule's overall electronic conjugation and stability.

Conclusion

Quantum chemical calculations provide a robust, predictive framework for investigating the structure-property relationships of this compound. By leveraging DFT, researchers can gain deep insights into the geometric, electronic, and reactive nature of this molecule. The analysis of Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbitals yields critical data that can guide the synthesis of more potent and selective derivatives, predict metabolic fate, and elucidate potential mechanisms of action, thereby accelerating the drug discovery and development process.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. m.youtube.com [m.youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. wuxibiology.com [wuxibiology.com]

- 9. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Methodological & Application

Application Notes and Protocols for 2-Phenylquinolin-8-amine as a Fluorescent Probe for Metal Ion Detection

For: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for 2-Phenylquinolin-8-amine as a fluorescent probe for metal ion detection is limited in the reviewed literature. The following application notes and protocols are based on the established principles and experimental data of structurally similar and well-characterized quinoline-based fluorescent probes, particularly 8-aminoquinoline and its derivatives.[1][2][3] These protocols are intended to serve as a comprehensive guide for the investigation and application of this compound in this context.

Introduction

Quinoline derivatives are a significant class of fluorescent probes used for the detection of various metal ions due to their inherent photophysical properties and strong chelating abilities.[4][5] this compound, as a derivative of 8-aminoquinoline, is a promising candidate for the selective and sensitive detection of specific metal ions. The core principle of detection relies on the modulation of the fluorophore's emission upon coordination with a metal ion. This change in fluorescence is typically attributed to mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET).[1][2] In its unbound state, the fluorescence of the probe is often quenched. Upon binding to a target metal ion, the formation of a rigid complex restricts intramolecular vibrations and rotations, leading to a significant enhancement of its fluorescence intensity, often described as a "turn-on" response.[1][4]

Principle of Detection

The fluorescence sensing mechanism of this compound for metal ions is predicated on its ability to act as a chelate. The nitrogen atom of the quinoline ring and the nitrogen atom of the 8-amino group can coordinate with a metal ion, forming a stable complex. This interaction alters the electronic properties of the molecule, leading to a change in its fluorescence characteristics. The two primary mechanisms governing this change are:

-

Chelation-Enhanced Fluorescence (CHEF): In the free ligand, non-radiative decay processes can quench fluorescence. Upon chelation with a metal ion, the molecule becomes more rigid, which inhibits these non-radiative pathways and leads to a significant increase in fluorescence quantum yield.[1][6]

-

Photoinduced Electron Transfer (PET): In some cases, the lone pair of electrons on the amino group can quench the fluorescence of the quinoline fluorophore through a PET process. When a metal ion binds to the amino group, this PET process is inhibited, resulting in an enhanced fluorescence signal.[2]

Quantitative Data Summary of Analogous Quinoline-Based Probes

The following table summarizes the performance of various 8-aminoquinoline and other quinoline-based fluorescent sensors for the detection of different metal ions. This data can serve as a benchmark for evaluating the performance of this compound.

| Sensor Moiety | Target Ion | Limit of Detection (LOD) | Linear Range | Stoichiometry (Sensor:Ion) | Sensing Mechanism |

| 8-Aminoquinoline Schiff Base | Al³⁺ | 3.23 x 10⁻⁸ M | Not Specified | 2:1 | Turn-on Fluorescence |

| Isoquinoline-1-carbohydrazide Schiff Base | Al³⁺ | 8.08 x 10⁻⁸ M | 0 - 10 µM | 2:1 | Turn-on Fluorescence (ESIPT & ICT) |

| 6-(dimethylamino)quinaldine derivative | Cd²⁺ | Not Specified | 0 - 10 µM | Not Specified | Ratiometric Fluorescence |

| Quinoline-based probe | Cu²⁺ | 1.03 µM | Not Specified | 1:1 | Fluorescence Enhancement |

| Quinoline derivative (TQA) | Fe³⁺ | 0.16841 µM | Not Specified | Not Specified | Not Specified |

| 2-Methyl-8-quinolinecarboxaldehyde | Zn²⁺, Cd²⁺ | Nanomolar concentrations | Not Specified | Not Specified | CHEF |

Experimental Protocols

Synthesis of 2-Phenylquinoline (A Precursor to this compound)

This protocol describes the Friedländer synthesis of 2-phenylquinoline, which can be subsequently nitrated and reduced to yield this compound.

Materials:

-

2-aminobenzaldehyde

-

Acetophenone

-

Ethanol

-

Potassium hydroxide (KOH)

-

Ice-water

-

Standard laboratory glassware for reflux reaction

Procedure: [7]

-

To a solution of 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) in ethanol (20 mL), add potassium hydroxide (0.56 g, 10 mmol).

-

Reflux the reaction mixture for 4 hours.

-

After cooling to room temperature, pour the mixture into ice-water (100 mL).

-

Collect the resulting precipitate by filtration.

-

Recrystallize the crude product from ethanol to afford pure 2-phenylquinoline. Expected Yield: ~85%

General Protocol for Metal Ion Detection using a Fluorescent Probe

This protocol outlines the general steps for detecting a target metal ion in a sample solution using a quinoline-based fluorescent probe.

Materials and Instruments:

-

Stock solution of this compound probe (e.g., 1 mM in a suitable solvent like DMSO or ethanol).

-

Stock solutions of the target metal ion and potential interfering ions.

-

Buffer solution to maintain a constant pH.

-

Spectrofluorometer.

-

Quartz cuvettes.

Procedure: [1]

-

Preparation of Sensor Solution: Prepare a working solution of the this compound probe (e.g., 10 µM) in the desired buffer solution. The final concentration of the organic solvent should be kept low (e.g., <1% v/v).

-

Initial Fluorescence Measurement: Transfer 3 mL of the sensor solution into a quartz cuvette and record its initial fluorescence spectrum. The excitation wavelength should be set at the absorption maximum of the sensor.

-

Fluorometric Titration:

-

Add small aliquots (e.g., 1-10 µL) of the stock solution of the target metal ion to the cuvette.

-

After each addition, mix the solution gently and allow it to equilibrate.

-

Record the fluorescence spectrum.

-

Continue this process until the fluorescence intensity reaches a plateau.

-

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. Determine the linear range and the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear calibration curve.[1]

Selectivity Study

Procedure: [1]

-

Repeat the fluorometric titration procedure with other metal ions of interest at the same concentration as the target ion.

-

Compare the fluorescence response of the probe to the target metal ion with its response to other metal ions.

Determination of Binding Stoichiometry (Job's Plot)

Procedure: [8]

-